molecular formula C11H20ClNO2 B3028130 (2S,3S)-Ethyl 3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride CAS No. 1626394-43-1

(2S,3S)-Ethyl 3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride

Cat. No. B3028130
CAS RN: 1626394-43-1
M. Wt: 233.73
InChI Key: CFRFVTFZTABHIF-UANYXRBSSA-N
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Description

“(2S,3S)-Ethyl 3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride” is a chemical compound with the molecular formula C10H18ClNO2 . It is related to the compound “methyl (2S,3S)-3-aminobicyclo [2.2.2]octane-2-carboxylate hydrochloride” which has a similar structure .


Molecular Structure Analysis

The InChI code for the related compound “methyl (2S,3S)-3-aminobicyclo [2.2.2]octane-2-carboxylate hydrochloride” is 1S/C10H17NO2.ClH/c1-13-10 (12)8-6-2-4-7 (5-3-6)9 (8)11;/h6-9H,2-5,11H2,1H3;1H/t6?,7?,8-,9-;/m0./s1 . This provides a detailed description of the molecular structure.


Physical And Chemical Properties Analysis

The compound is a white to yellow solid . Other physical and chemical properties such as density, melting point, boiling point, etc., are not specified in the available resources .

Scientific Research Applications

Synthesis and Stereochemistry

  • Synthesis Techniques : The synthesis of various enantiomers of related compounds, such as 2,3-Diendo-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylic acid and its saturated analogues, has been achieved through methods like diastereomeric salt formation, isomerization, hydrogenation, and hydrolysis. These processes highlight the complex chemical manipulations possible with such structures (Palkó et al., 2013).

  • Molecular Structure Analysis : Studies involving similar bicyclic amino acid esters have used techniques like NMR spectroscopy, high-resolution mass spectrometry, and X-ray crystallography for characterizing these molecules. This type of structural analysis is crucial for understanding the properties and potential applications of these compounds (Moriguchi et al., 2014).

Applications in Biological Systems

  • Membrane Transport System Studies : Research has been conducted on isomeric aminobicyclo[3.2.1]octane-carboxylic acids, comparing them with other analogues for specificity to Na+-independent membrane transport systems in cell lines. This indicates potential use in studying and influencing cellular transport mechanisms (Christensen et al., 1983).

Conformational Studies and Derivative Synthesis

  • Conformational Analysis : Compounds like 3-benzamido-3-methoxycarbonylbicyclo[2.2.2]octane-2-carboxylic acid have been analyzed for their conformational properties, using methods like hydrogen bonding analysis. Such studies provide insights into the structural dynamics of these molecules (Buñuel et al., 1996).

  • Synthesis of Derivatives : Research has focused on synthesizing derivatives of these bicyclic compounds, exploring their chemical reactivity and potential for creating new structures. This includes the transformation of cycloadducts into enantiopure trans-N-Boc-3-aminobicyclic[2.2.2]octane-2-carboxylic acids and related compounds (Calmès et al., 2011).

Chiral Analysis and Peptide Research

  • Chiral Studies and Peptide Incorporation : The ability of certain aminobicyclo[2.2.2]octane-carboxylic acids to induce reverse turns in peptides has been investigated, showcasing their potential in peptide research and development (André et al., 2012).

  • Impact on Biological Systems : The influence of functional groups in the bicyclic ring skeleton on antiprotozoal activities has been explored, indicating their potential for developing therapeutic agents against diseases like trypanosomiasis and malaria (Weis et al., 2008).

Safety and Hazards

The related compound “methyl trans-3-aminobicyclo [2.2.2]octane-2-carboxylate hydrochloride” has the following hazard statements: H302, H315, H319, H335 . This suggests that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

ethyl (2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2.ClH/c1-2-14-11(13)9-7-3-5-8(6-4-7)10(9)12;/h7-10H,2-6,12H2,1H3;1H/t7?,8?,9-,10-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFRFVTFZTABHIF-UANYXRBSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2CCC(C1N)CC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1[C@H](C2CCC1CC2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401021061
Record name Bicyclo[2.2.2]​octane-​2-​carboxylic acid, 3-​amino-​, ethyl ester, hydrochloride (1:1)​, (2S,​3S)​-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401021061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3S)-Ethyl 3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride

CAS RN

1626394-43-1
Record name Bicyclo[2.2.2]​octane-​2-​carboxylic acid, 3-​amino-​, ethyl ester, hydrochloride (1:1)​, (2S,​3S)​-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401021061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S,3S)-3-(ethoxycarbonyl)bicyclo[2.2.2]octan-2-aminium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.243.710
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,3S)-Ethyl 3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride
Reactant of Route 2
(2S,3S)-Ethyl 3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride
Reactant of Route 3
Reactant of Route 3
(2S,3S)-Ethyl 3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride
Reactant of Route 4
(2S,3S)-Ethyl 3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride
Reactant of Route 5
(2S,3S)-Ethyl 3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride
Reactant of Route 6
(2S,3S)-Ethyl 3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride

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